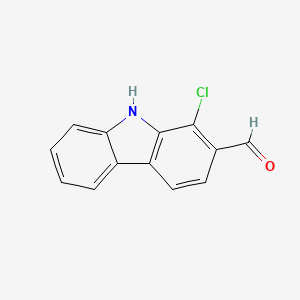
9H-Carbazole-2-carboxaldehyde, 1-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Carbazole-2-carboxaldehyde, 1-chloro-: is a heterocyclic aromatic compound that belongs to the carbazole family Carbazoles are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-2-carboxaldehyde, 1-chloro- typically involves the chlorination of 9H-Carbazole-2-carboxaldehyde. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position. Common reagents used in this process include thionyl chloride or phosphorus pentachloride, which act as chlorinating agents.
Industrial Production Methods: Industrial production of 9H-Carbazole-2-carboxaldehyde, 1-chloro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 9H-Carbazole-2-carboxaldehyde, 1-chloro- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or amines. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The chlorine atom in 9H-Carbazole-2-carboxaldehyde, 1-chloro- can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones
Reduction: Alcohols or amines
Substitution: Various substituted carbazole derivatives
Aplicaciones Científicas De Investigación
Chemistry: 9H-Carbazole-2-carboxaldehyde, 1-chloro- is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, 9H-Carbazole-2-carboxaldehyde, 1-chloro- is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry: In the industrial sector, 9H-Carbazole-2-carboxaldehyde, 1-chloro- is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 9H-Carbazole-2-carboxaldehyde, 1-chloro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Comparación Con Compuestos Similares
9H-Carbazole-2-carboxaldehyde: Lacks the chlorine atom, making it less reactive in certain chemical reactions.
9-Methyl-9H-carbazole-2-carbaldehyde: Contains a methyl group instead of a chlorine atom, leading to different chemical and biological properties.
2,3,4,9-Tetrahydro-1H-carbazole-6-carboxylic acid: A reduced form of carbazole with different reactivity and applications.
Uniqueness: The presence of the chlorine atom in 9H-Carbazole-2-carboxaldehyde, 1-chloro- imparts unique reactivity and properties to the compound. This makes it particularly valuable in synthetic chemistry and research applications where selective reactions are required.
Propiedades
Número CAS |
210987-48-7 |
|---|---|
Fórmula molecular |
C13H8ClNO |
Peso molecular |
229.66 g/mol |
Nombre IUPAC |
1-chloro-9H-carbazole-2-carbaldehyde |
InChI |
InChI=1S/C13H8ClNO/c14-12-8(7-16)5-6-10-9-3-1-2-4-11(9)15-13(10)12/h1-7,15H |
Clave InChI |
SEJNXPSMIMMNEH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(N2)C(=C(C=C3)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


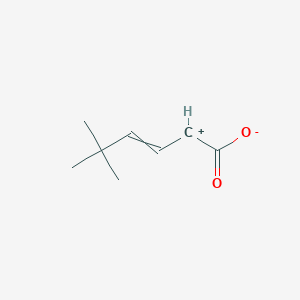
![Methyl 3-[(2-methylacryloyl)oxy]benzoate](/img/structure/B14236710.png)
![(2Z)-N-hydroxy-4-[3-(5-methylfuran-2-yl)-5-nitro-1-benzofuran-2-yl]butan-2-imine](/img/structure/B14236716.png)
![[(1S,3S)-1,3-diazido-3-phenylpropyl]benzene](/img/structure/B14236722.png)
![Phenol, 2-[(6,7-dimethoxy-4-quinazolinyl)amino]-](/img/structure/B14236726.png)
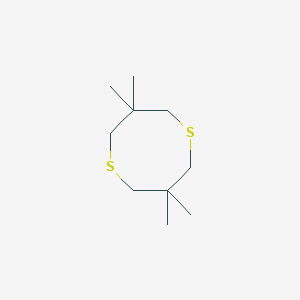
![{({4-[(Trimethylsilyl)ethynyl]phenyl}methylene)bis[(1H-pyrrole-5,2-diyl)]}bis[(3,5-di-tert-butylphenyl)methanone]](/img/structure/B14236749.png)
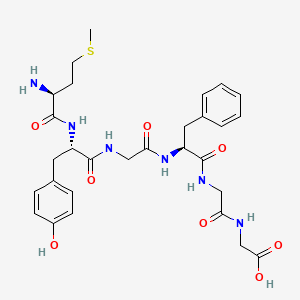
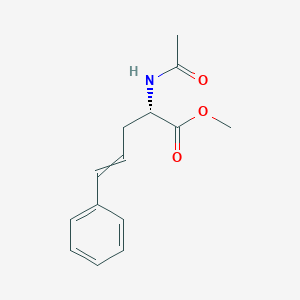
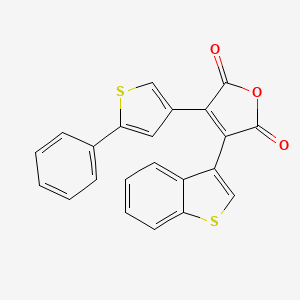


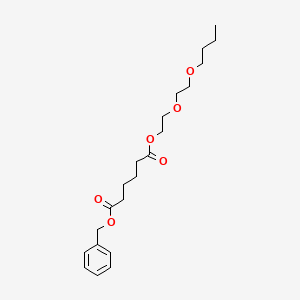
![3-{[(Nonan-5-yl)oxy]carbonyl}pentanedioate](/img/structure/B14236778.png)
